molecular formula C18H20N4O5 B11548525 N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No.: B11548525
M. Wt: 372.4 g/mol
InChI Key: LPDVTHFUXSOQAS-KEBDBYFISA-N
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Description

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxy group, and an acetohydrazide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-Dimethylaminophenyl)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(4-Dimethylaminophenyl)methylidene]-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
  • N’-[(E)-(4-Diethylaminophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides an overview of N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C18H20N4O5/c1-12-6-4-5-7-14(12)19-11-18(23)21-20-10-13-8-15(22(24)25)17(27-3)9-16(13)26-2/h4-10,19H,11H2,1-3H3,(H,21,23)/b20-10+

InChI Key

LPDVTHFUXSOQAS-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-]

Origin of Product

United States

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